3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one
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Overview
Description
3’,6’-Dihydro-1-methyl-3’-methylene-spiro[3H-indole-3,2’-[2H]pyran]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Dihydro-1-methyl-3’-methylene-spiro[3H-indole-3,2’-[2H]pyran]-2(1H)-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . The pyran ring can be introduced through a subsequent cyclization reaction involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dihydro-1-methyl-3’-methylene-spiro[3H-indole-3,2’-[2H]pyran]-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and pyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3’,6’-Dihydro-1-methyl-3’-methylene-spiro[3H-indole-3,2’-[2H]pyran]-2(1H)-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,6’-Dihydro-1-methyl-3’-methylene-spiro[3H-indole-3,2’-[2H]pyran]-2(1H)-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
2,3-Dihydropyran: A related pyran compound used in organic synthesis.
Uniqueness
What sets 3’,6’-Dihydro-1-methyl-3’-methylene-spiro[3H-indole-3,2’-[2H]pyran]-2(1H)-one apart is its spiro structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
882041-47-6 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1'-methyl-5-methylidenespiro[2H-pyran-6,3'-indole]-2'-one |
InChI |
InChI=1S/C14H13NO2/c1-10-6-5-9-17-14(10)11-7-3-4-8-12(11)15(2)13(14)16/h3-8H,1,9H2,2H3 |
InChI Key |
PTAGFPLVYUUASM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C)C=CCO3 |
Origin of Product |
United States |
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